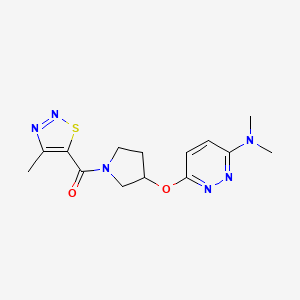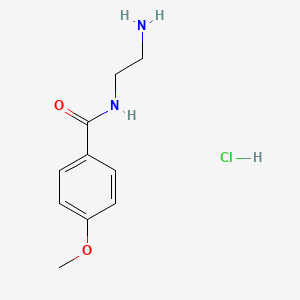![molecular formula C14H13F4N5O B2373330 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832737-90-3](/img/structure/B2373330.png)
5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a fluorophenyl group and a trifluoromethyl group, which are often found in pharmaceuticals and agrochemicals due to their ability to modulate the physical-chemical properties and biological activities of the molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, a fluorophenyl group, and a trifluoromethyl group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[1,5-a]pyrimidine core and the fluorophenyl and trifluoromethyl groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study reported the synthesis and crystal structure of a related compound, focusing on its potential as an inhibitor for cancer cell proliferation (Liu et al., 2016).
Novel Drug Discovery
- Pyrazoles, to which this compound belongs, are active molecules in novel drug discovery. Research has been conducted on the synthesis of precursors for novel pyrazole derivatives and their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).
Anti-inflammatory and Antimicrobial Properties
- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidines with potential anti-inflammatory and antimicrobial activities. This included testing against various bacteria and fungi, providing insights into the therapeutic potential of these compounds (Aggarwal et al., 2014).
Combinatorial Chemistry
- Research into the liquid-phase synthesis of combinatorial libraries based on this compound's scaffold has been conducted. This approach is significant for the rapid synthesis of diverse chemical libraries for drug discovery (Dalinger et al., 2005).
Fluorescent Properties and Agricultural Applications
- A study explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and found novel fluorescent properties, suggesting potential use as a fluorophore. Additionally, some derivatives showed potential as inhibitors for certain agricultural pests (Wu et al., 2006).
Antituberculosis Activity
- Another study synthesized a compound structurally related to 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide and evaluated its moderate antituberculosis activity (Ju et al., 2015).
Safety and Hazards
Orientations Futures
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, synthesis methods, and potential applications . If it’s intended for use as a pharmaceutical, additional studies could also be conducted to investigate its pharmacological properties and therapeutic potential .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F4N5O/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)23-12(20-9)6-10(22-23)13(24)21-19/h1-4,6,9,11,20H,5,19H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJRFMJGREFJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F4N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

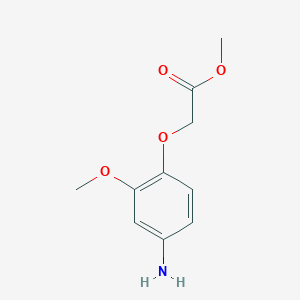
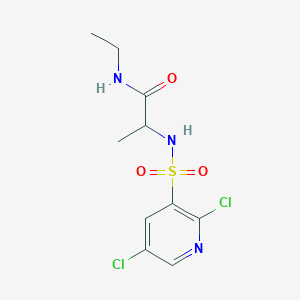

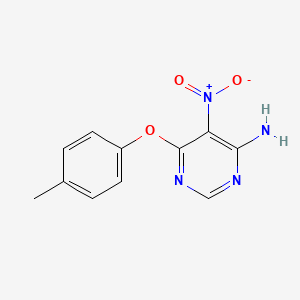
![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
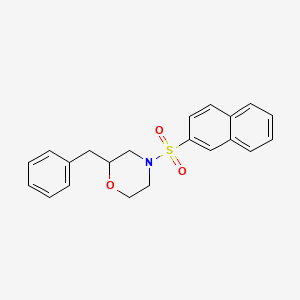
![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)
![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)
![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)
![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)
![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)
